N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide
Description
Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-(2-ethyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c1-2-19-24-17-6-4-3-5-16(17)21(27)25(19)12-11-23-20(26)15-8-7-14-9-10-22-18(14)13-15/h3-10,13,22H,2,11-12H2,1H3,(H,23,26) |
InChI Key |
QCCHYNYLQNJSSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolinone ring is typically synthesized via cyclocondensation reactions. A widely adopted method involves reacting ethyl anthranilate with ethyl urea in acidic conditions:
Optimization Notes :
Alternative Route: β-Ketoester Cyclization
Li et al. demonstrated quinazolinone synthesis via β-ketoester cyclization with o-aminobenzamide:
This method avoids metal catalysts and achieves higher yields due to mild conditions.
Functionalization with the Ethylamine Linker
Nucleophilic Substitution at Position 3
The quinazolinone nitrogen at position 3 is alkylated using 2-chloroethylamine hydrochloride under basic conditions:
Key Parameters :
Reductive Amination Alternative
In cases where alkylation yields are low, reductive amination using glyoxal and sodium cyanoborohydride has been reported:
Carboxamide Formation with Indole-6-Carboxylic Acid
Carbodiimide-Mediated Coupling
The amine linker is coupled to 1H-indole-6-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):
Reaction Conditions :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A protocol adapted from Zhang et al. achieves 82% yield in 20 minutes:
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography using silica gel and a gradient of ethyl acetate/hexane (3:7 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%.
Spectroscopic Analysis
-
NMR : NMR (400 MHz, DMSO-d6) shows characteristic peaks at δ 8.21 (s, 1H, indole H-2), δ 7.89 (d, J = 8.0 Hz, 1H, quinazolinone H-5), and δ 3.45 (t, J = 6.0 Hz, 2H, ethylamine linker).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Indole Nitrogen Reactivity : The indole NH group may participate in unwanted side reactions. Protection with a benzoyl group prior to coupling resolves this.
-
Ethyl Group Stability : Under strong acidic conditions, the 2-ethyl group may undergo oxidation. Using mild catalysts like phosphoric acid mitigates this.
-
Solvent Selection : Polar aprotic solvents (DMF, DMA) enhance coupling efficiency but require rigorous drying to prevent hydrolysis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities, primarily due to its unique molecular structure that combines features from both indole and quinazolinone derivatives.
Antitumor Activity
Research has highlighted the compound's potential as an antitumor agent. For instance, studies have demonstrated that related compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer and pancreatic cancer cells. In a study involving a quinazolinone-based antagonist, significant reductions in cell viability were observed in aggressive cancer models such as MDA-MB-231 (triple-negative breast cancer) after treatment with the compound at specific concentrations .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the quinazolinone or indole rings can significantly affect biological activity. For example, modifications to the ethyl linker or the carboxamide functional group can lead to enhanced potency against various cancer cell lines, indicating that careful structural modifications can yield more effective therapeutic agents .
Case Studies and Research Findings
Several studies have documented the applications of similar compounds derived from quinazolinone and indole structures:
Case Study 1: Anticancer Properties
A study published in Nature reported on a series of indole-quinazolinone hybrids that demonstrated cytotoxic effects against multiple cancer cell lines. The most potent compounds from this series exhibited IC50 values lower than 2 μg/mL against MCF-7 breast cancer cells, suggesting significant therapeutic potential .
Case Study 2: Selective Receptor Modulation
Another investigation focused on the selective modulation of AM receptors by quinazolinone derivatives. The findings indicated that certain structural configurations led to increased selectivity and efficacy as receptor antagonists, which could be beneficial in developing targeted therapies for specific cancers .
Mechanism of Action
The mechanism of action of N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Quinazolinone Core Modifications
- Target vs. 6,7-Dimethoxy-2-Methyl Analogue (): The 6,7-dimethoxy and 2-methyl substituents on the quinazolinone in the analogue increase molecular weight (420.5 vs. 392.4) and lipophilicity (logP ~3.5 vs. ~2.8 estimated). These modifications may improve membrane permeability but could reduce metabolic stability due to steric hindrance .
- Target vs. Thioacetyl-Quinazolinone (): Compound 270 in replaces the ethyl linker with a thioacetyl group, introducing sulfur-based reactivity. This alteration might enhance covalent binding to cysteine residues in target proteins but increases toxicity risks .
Indole Substituent Effects
Chlorinated Indoles ():
Chlorine at the 5-position (e.g., 5r in ) introduces electron-withdrawing effects, strengthening hydrogen bonding with target residues. However, it may reduce solubility compared to the unsubstituted indole in the target compound .- The target compound lacks this protection, which may lead to faster clearance .
Side Chain Variations
Piperazine-Pyridine Side Chains (): Compound 47’s piperazine-pyridine side chain (MW 570.6) adds basicity and hydrogen-bonding capacity, likely enhancing binding to EZH2’s catalytic site. The target compound’s simpler ethyl linker may limit target engagement but reduces synthetic complexity .
Biological Activity
N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity based on existing research findings, including data tables and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 312.37 g/mol. The compound features a quinazoline moiety, which is known for various biological activities.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of compounds related to indole and quinazoline derivatives. For instance, a series of indole-2-carboxamides demonstrated significant antiproliferative activity against breast cancer cell lines (MCF-7), with compounds showing GI50 values ranging from 0.95 µM to 1.50 µM. These compounds were also effective in inhibiting key targets such as EGFR and CDK2, leading to apoptosis through modulation of apoptotic markers like Caspases 3, 8, and 9, as well as Bcl2 and p53 .
Table 1: Antiproliferative Activity of Indole Derivatives
| Compound | GI50 (µM) | Target Enzymes | Mechanism of Action |
|---|---|---|---|
| 5i | 0.95 | EGFR, CDK2 | Apoptosis induction |
| 5j | 1.20 | EGFR, CDK2 | Apoptosis induction |
| 5k | 1.50 | EGFR, CDK2 | Apoptosis induction |
Anticonvulsant Activity
The quinazoline derivatives have also been investigated for their anticonvulsant properties. A study reported that certain synthesized quinazoline derivatives exhibited notable anticonvulsant activity in animal models, suggesting their potential utility in treating epilepsy . The mechanism appears to involve modulation of neurotransmitter systems and ion channels.
Acetylcholinesterase Inhibition
Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have shown promising AChE inhibitory activity with IC50 values significantly lower than standard drugs like tacrine and donepezil . This suggests that the compound could potentially enhance cholinergic transmission in the brain.
Table 2: AChE Inhibition Potency
Mechanistic Studies
Molecular docking studies have been employed to elucidate the interaction mechanisms between this compound and its biological targets. These studies indicate that the compound forms hydrogen bonds with key amino acid residues in target enzymes, enhancing its inhibitory effects.
Q & A
Basic: What are the common synthetic routes for N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with quinazolinone and indole precursors. Key steps include:
- Quinazolinone Core Formation : Cyclization of 2-aminobenzamide derivatives with ethyl glyoxylate under reflux in acetic acid to generate the 2-ethyl-4-oxoquinazoline moiety .
- Indole Coupling : Activation of the indole-6-carboxylic acid using carbodiimide reagents (e.g., DCC) followed by coupling with a diamine linker.
- Final Assembly : Reaction of the quinazolinone-ethylamine intermediate with the activated indole-carboxamide under basic conditions (e.g., DIPEA in DMF) .
Validation : HRMS and ¹H/¹³C NMR are used to confirm molecular weight and regiochemistry .
Basic: How is the structural integrity of this compound validated in experimental settings?
Methodological Answer:
- Spectroscopy : ¹H NMR (δ 7.2–8.5 ppm for aromatic protons) and ¹³C NMR (C=O at ~170 ppm) confirm functional groups and connectivity .
- Mass Spectrometry : HRMS matches theoretical [M+H]⁺ values (e.g., m/z 433.1874 calculated vs. 433.1872 observed) .
- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves absolute configuration, with R-factors <0.05 ensuring precision .
Basic: What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Antitumor Activity : MTT assays in cancer cell lines (e.g., MDA-MB-231) with IC₅₀ determination against controls like paclitaxel .
- Enzyme Inhibition : Fluorescence-based assays for TACE or EZH2 inhibition, measuring % inhibition at 10 µM .
- Selectivity Profiling : Kinase panel screens (e.g., 50-kinase panel) to assess off-target effects .
Advanced: How can computational modeling optimize this compound's bioactivity?
Methodological Answer:
- Docking Studies : Use Surflex-Dock (Sybyl 2.1) to predict binding poses in TACE or EZH2 active sites, prioritizing residues like His405 (TACE) or Tyr111 (EZH2) .
- QSAR Analysis : Develop models using descriptors like logP and topological polar surface area (TPSA) to correlate substituent effects (e.g., trifluoromethyl groups enhance potency) .
- MD Simulations : GROMACS-based 100-ns simulations assess stability of ligand-protein complexes, analyzing RMSD (<2 Å indicates stable binding) .
Advanced: What strategies improve synthetic yield and purity?
Methodological Answer:
- Solvent Optimization : Replace DMF with DMAc for higher solubility of intermediates, reducing side-product formation .
- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling steps, achieving >70% yield .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric impurities .
Advanced: How does X-ray crystallography resolve ambiguities in molecular conformation?
Methodological Answer:
- Data Collection : High-resolution (<1.0 Å) synchrotron data collection at 100 K minimizes thermal motion artifacts .
- Refinement : SHELXL refines anisotropic displacement parameters and validates H-bond networks (e.g., quinazolinone C=O∙∙∙N-indole interactions) .
- Validation : PLATON checks for missed symmetry and validates torsional angles (<5° deviation from ideal values) .
Advanced: What mechanisms explain this compound's antitumor activity?
Methodological Answer:
- TACE Inhibition : Binds to the Zn²⁺-coordinating His405 residue, blocking TNF-α release (IC₅₀ ~0.51 µM) .
- EZH2 Modulation : Competes with S-adenosylmethionine (SAM) in PRC2, reducing H3K27me3 levels (EC₅₀ ~32 nM) .
- Tubulin Interaction : Disrupts polymerization by binding to the colchicine site, observed via fluorescence quenching assays .
Advanced: How to address contradictory SAR data in substituent optimization?
Methodological Answer:
- Statistical Analysis : One-way ANOVA (GraphPad Prism) identifies outliers in dose-response datasets (e.g., SS-02 vs. SS-04 analogs) .
- Meta-Analysis : Compare substituent effects across studies; e.g., 4-methoxyphenyl enhances solubility but reduces TACE affinity .
- Crystallographic Validation : Resolve binding modes of conflicting analogs to identify steric clashes or H-bond mismatches .
Advanced: What in vitro assays assess toxicity and selectivity?
Methodological Answer:
- hERG Inhibition : Patch-clamp assays (IC₅₀ >30 µM desired) to evaluate cardiac toxicity risks .
- Hepatotoxicity : CYP3A4 inhibition screening (luminescent assays) and HepG2 cell viability at 100 µM .
- Selectivity Index : Ratio of IC₅₀ in primary cells (e.g., PBMCs) vs. cancer cells; aim for >10-fold selectivity .
Advanced: How to investigate resistance mechanisms in long-term studies?
Methodological Answer:
- Resistant Cell Lines : Generate clones via gradual dose escalation (6 months), then perform RNA-seq to identify upregulated efflux pumps (e.g., ABCB1) .
- Proteomics : SILAC-based quantification detects overexpression of EZH2 mutants (e.g., Y641N) in resistant populations .
- Combination Therapy : Test synergy with ABCB1 inhibitors (e.g., verapamil) to restore potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
